2-Pyridin-4-yl-1,3-thiazole-4-carboxylate
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Overview
Description
2-Pyridin-4-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is notable for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-yl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the thiazole ring. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base such as potassium carbonate, followed by cyclization to form the thiazole ring . The reaction is typically carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-yl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Pyridin-4-yl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds[][4].
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties[][4].
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent[][4].
Industry: Utilized in the development of materials with specific optoelectronic properties, such as in dye-sensitized solar cells[][4].
Mechanism of Action
The mechanism of action of 2-Pyridin-4-yl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and the presence of nitrogen and sulfur atoms allow it to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridin-2-yl-1,3-thiazole-4-carboxylate
- 2-Pyridin-3-yl-1,3-thiazole-4-carboxylate
- 2-Pyridin-5-yl-1,3-thiazole-4-carboxylate
Uniqueness
2-Pyridin-4-yl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring relative to the thiazole ring can significantly impact the compound’s ability to interact with biological targets and its overall stability .
Properties
Molecular Formula |
C9H5N2O2S- |
---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13)/p-1 |
InChI Key |
COOQMBOJAAZEIR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C(=O)[O-] |
Origin of Product |
United States |
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